cis-2-Methyltetrahydropyran-4-amine;hydrochloride

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

cis-2-Methyltetrahydropyran-4-amine hydrochloride is a chiral, six-membered, saturated oxygen heterocyclic amine derivative, supplied as its hydrochloride salt. It is characterized by a cis (2R,4R) stereochemical configuration.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 2752128-01-9
Cat. No. B13629893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Methyltetrahydropyran-4-amine;hydrochloride
CAS2752128-01-9
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1CC(CCO1)N.Cl
InChIInChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
InChIKeyAVADPQZSGFARIV-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Methyltetrahydropyran-4-amine Hydrochloride (CAS 2752128-01-9): Key Procurement Specifications & Differentiation


cis-2-Methyltetrahydropyran-4-amine hydrochloride is a chiral, six-membered, saturated oxygen heterocyclic amine derivative, supplied as its hydrochloride salt. It is characterized by a cis (2R,4R) stereochemical configuration [1]. The compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, offering a stable scaffold for further functionalization. Its structural features, including a stereodefined methyl group and a nucleophilic primary amine, are critical for applications requiring precise stereocontrol [2].

Why Generic Tetrahydropyran-4-amine Analogs Cannot Replace cis-2-Methyltetrahydropyran-4-amine Hydrochloride


In-class substitution with other tetrahydropyran amines or different stereoisomers is not possible without compromising synthetic outcomes and biological relevance. The specific (2R,4R) stereochemistry of the target compound imparts distinct steric and electronic properties that directly influence reaction selectivity and molecular recognition [1]. For instance, the cis-relationship between the 2-methyl and 4-amino groups creates a unique spatial arrangement that affects nucleophilicity and binding orientation compared to its trans counterpart (2R,4S) [2]. Additionally, the hydrochloride salt form enhances stability and water solubility relative to the free base, which is a critical handling and formulation consideration . Using a different salt form or stereoisomer introduces variability that can lead to failed reactions, altered pharmacokinetic profiles, or invalid biological data.

Quantitative Differentiation Evidence: cis-2-Methyltetrahydropyran-4-amine Hydrochloride vs. Comparators


Stereochemical Purity: Ensuring Consistent Outcomes in Chiral Synthesis

The target compound is defined by its specific (2R,4R) stereochemistry, which is confirmed by its canonical SMILES string C[C@@H]1C[C@@H](CCO1)N.Cl [1]. This exact stereoisomer is not interchangeable with its trans isomer, which has the (2R,4S) configuration (SMILES: C[C@@H]1C[C@H](CCO1)N) [2]. While vendor-reported purity for both isomers often falls within the 95-98% range, the critical differentiator is the defined stereochemistry, which is essential for applications requiring precise 3D orientation .

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Vendor-Assured Purity: A Critical Parameter for Reproducible Synthesis

Reputable vendors consistently provide the target compound with a high degree of chemical purity, typically specified as ≥97% or ≥98% . This level of purity is comparable to, and often exceeds, the baseline specifications for similar generic tetrahydropyran amine building blocks. Ensuring high purity minimizes side reactions and simplifies purification steps, directly impacting the efficiency and cost-effectiveness of multi-step syntheses [1].

Purity Quality Control Synthetic Reliability

Enhanced Solubility and Handling: Hydrochloride Salt vs. Free Base

The compound is supplied as a hydrochloride salt (MW 151.63 g/mol), which confers significantly enhanced water solubility and stability compared to its free base (MW 115.17 g/mol) [1][2]. The hydrochloride form is less prone to oxidation and is easier to handle and formulate in aqueous reaction media . This is a critical advantage for applications in medicinal chemistry, where aqueous solubility and salt form can dramatically impact bioassays and pharmacokinetic studies.

Formulation Solubility Salt Form Selection

Recommended Application Scenarios for cis-2-Methyltetrahydropyran-4-amine Hydrochloride


Chiral Scaffold for Asymmetric Synthesis

The defined (2R,4R) stereochemistry makes this compound an ideal chiral building block for synthesizing complex molecules with specific 3D orientations. Its use is critical in medicinal chemistry programs targeting chiral drug candidates where stereochemistry dictates biological activity [1].

Medicinal Chemistry Lead Optimization

The compound serves as a versatile intermediate for introducing a chiral tetrahydropyran moiety into lead compounds. The hydrochloride salt form facilitates straightforward incorporation into parallel synthesis arrays and high-throughput screening workflows due to its enhanced solubility and stability .

Synthesis of Natural Product Analogs

Tetrahydropyran rings are common motifs in bioactive natural products (e.g., polyether antibiotics). The target compound provides a pre-assembled, stereodefined subunit for the convergent synthesis of such complex molecules, enabling the exploration of structure-activity relationships [2].

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